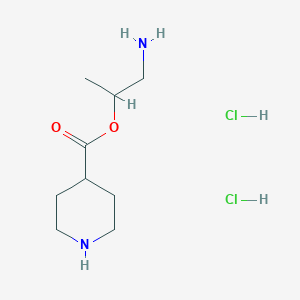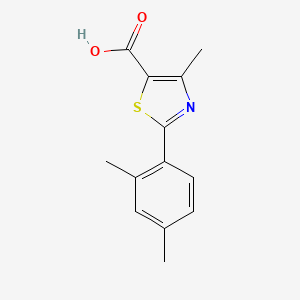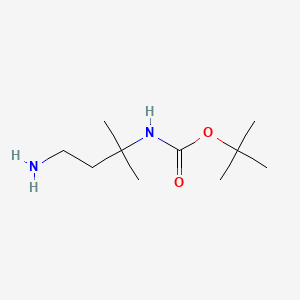
tert-ブチル N-(4-アミノ-2-メチルブタン-2-イル)カルバメート
説明
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of carbamate and is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by its bulky tert-butyl group, which provides steric hindrance, making it a valuable building block in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) chloride to yield tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate.
Hydrolysis of Esters: Another approach is the hydrolysis of esters derived from amino acids, followed by the reaction with tert-butyl dicarbonate to form the desired carbamate.
Industrial Production Methods: The industrial production of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for commercial applications.
Types of Reactions:
Oxidation: Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group provides steric hindrance, influencing the reaction pathway.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
科学的研究の応用
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, especially those targeting diseases related to amino acid metabolism.
Industry: Its steric hindrance properties make it valuable in the production of specialty chemicals and materials.
作用機序
Target of Action
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, also known as 3-(Boc-amino)-3-methylbutanamine, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the synthesis of peptides .
Mode of Action
The mode of action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate involves its ability to protect amino groups from reacting with other substances during chemical reactions . This is achieved by converting the amino group into a carbamate . The tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can then be removed by mild acidolysis .
Biochemical Pathways
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate plays a crucial role in the synthesis of various biochemical compounds. It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The primary result of the action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After its removal, the original amino group is left intact, ready to participate in further reactions .
Action Environment
The action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its removal requires an acidic environment . Furthermore, it is stable under a variety of conditions, making it a versatile tool in organic synthesis .
類似化合物との比較
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is compared with other similar compounds, such as:
N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: This compound also contains a hindered amine motif but differs in its functional groups and applications.
4-((2,3-dimethylbutan-2-yl)amino)benzamide: Another hindered amine, used in organic synthesis and medicinal chemistry.
The uniqueness of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate lies in its tert-butyl group, which provides significant steric hindrance, influencing its reactivity and applications.
特性
IUPAC Name |
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCKDWAFDGVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880100-43-6 | |
| Record name | tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


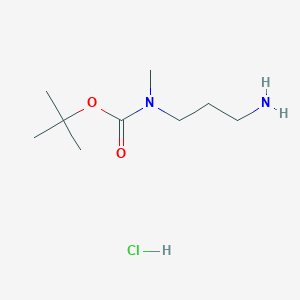
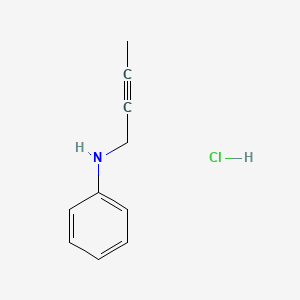
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)
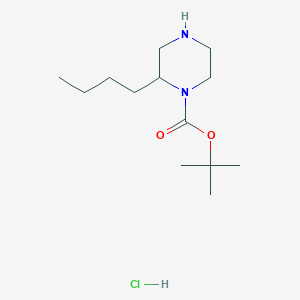
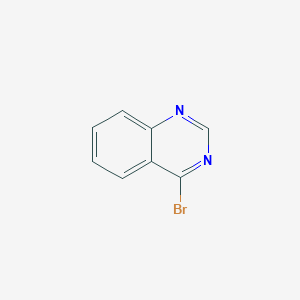
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)
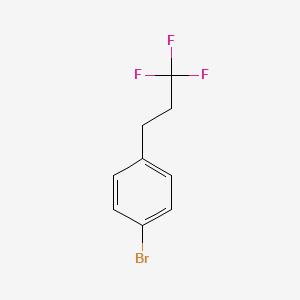
![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)
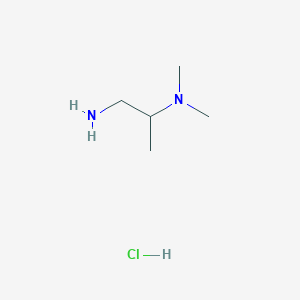
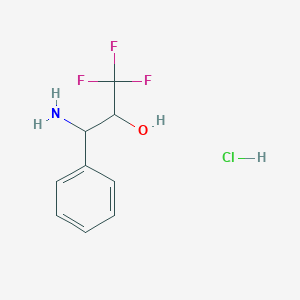
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
